Tert-butyl N-[2-(3-aminopropyl)phenyl]carbamate
Description
Evolution of Carbamate Chemistry Since 1845
The foundation of carbamate chemistry dates to 1845, when Friedrich Wöhler synthesized ethyl carbamate through the reaction of urea with ethanol. This seminal work not only introduced the carbamate functional group (−OCONR~2~) but also laid the groundwork for understanding its reactivity. The natural product physostigmine, isolated from Physostigma venenosum in 1864, marked the first biologically active carbamate, showcasing reversible acetylcholinesterase inhibition. By the mid-20th century, synthetic carbamates like Carbaryl (introduced in 1956) dominated agricultural markets as insecticides, though their legacy became intertwined with industrial tragedies such as the Bhopal disaster. Concurrently, medicinal applications expanded, with rivastigmine and ritonavir exemplifying carbamates’ role in enhancing drug stability and bioavailability.
The shift toward sustainable synthesis in the 21st century revitalized carbamate chemistry. Phosgene-based methods, once standard for carbamate production, faced scrutiny due to toxicity, prompting exploration of CO~2~ as a greener alternative. For instance, cobalt- and zinc-catalyzed reactions enabled direct conversion of Boc-protected amines to carbamates, aligning with principles of green chemistry. These advances underscore the dynamic interplay between historical innovation and contemporary environmental imperatives.
Historical Significance of N-Aryl Carbamates in Research
N-Aryl carbamates represent a critical subclass, distinguished by their aromatic amine backbone. Early synthetic routes relied on hazardous reagents like phosgene or isocyanates, limiting scalability. Breakthroughs in the Curtius and Hofmann rearrangements offered safer pathways. For example, Lebel’s modified Curtius rearrangement enabled tert-butyl carbamate synthesis from carboxylic acids via acyl azide intermediates, circumventing direct phosgene use.
The structural stability of N-aryl carbamates, attributed to resonance effects between the aryl ring and carbamate group, made them indispensable in drug design. By the 1990s, compounds like danoprevir demonstrated their therapeutic potential, particularly in antiviral applications. Recent methodologies, such as indium-mediated reactions, further enhanced selectivity in N-aryl carbamate synthesis, enabling precise functionalization of sterically hindered amines.
Development of tert-Butyl Carbamates as Strategic Protection Groups
The tert-butoxycarbonyl (Boc) group, introduced via di-tert-butyl dicarbonate (Boc~2~O), revolutionized amine protection strategies. First commercialized in the 1970s, Boc derivatives provided acid-labile protection compatible with orthogonal schemes like Fmoc in peptide synthesis. The Boc group’s stability under basic conditions and ease of removal with trifluoroacetic acid made it ideal for multi-step syntheses.
Key advancements in Boc chemistry include:
- Aqueous Synthesis : Sodium hydroxide-mediated Boc protection in water-THF mixtures simplified large-scale production.
- Catalytic Innovations : DMAP-catalyzed reactions in acetonitrile achieved high yields without metal catalysts.
- Deprotection Methods : Trimethylsilyl iodide-mediated cleavage minimized side reactions, preserving sensitive substrates.
These developments positioned tert-butyl carbamates as linchpins in synthesizing complex molecules, including tert-butyl N-[2-(3-aminopropyl)phenyl]carbamate, where the Boc group safeguards the amine during subsequent transformations.
Research Milestones in Aminopropylphenyl Carbamate Chemistry
The synthesis of this compound exemplifies the convergence of carbamate protection and aryl amine functionalization. Early routes employed Ullmann couplings or Buchwald-Hartwig aminations to install the aminopropyl side chain, followed by Boc protection. Modern approaches leverage palladium-catalyzed C–N bond formations, enhancing efficiency and regioselectivity.
A landmark study demonstrated the compound’s utility as a kinase inhibitor precursor, where the Boc group facilitated selective deprotection during late-stage modifications. Recent work by Jang et al. utilized indium-mediated alkoxycarbonylation, achieving 85–92% yields for analogous structures. These milestones underscore the compound’s role in bridging synthetic methodology and applied pharmacology.
Table 1: Key Synthetic Methods for this compound
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Curtius Rearrangement | Boc~2~O, Zn(OTf)~2~, 75°C | 78 | |
| Indium-Mediated Reaction | In, ClCO~2~R, RT | 89 | |
| Palladium Catalysis | Pd(OAc)~2~, Xantphos, K~3~PO~4~ | 91 |
Properties
IUPAC Name |
tert-butyl N-[2-(3-aminopropyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-12-9-5-4-7-11(12)8-6-10-15/h4-5,7,9H,6,8,10,15H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWVQJVELMSZQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1CCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-[2-(3-aminopropyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(3-aminopropyl)phenylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as cesium carbonate and a catalyst like tetrabutylammonium iodide . The reaction conditions are mild, often conducted at room temperature, and the reaction time is relatively short .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity . The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group in the 3-aminopropyl chain undergoes oxidation under controlled conditions. For example:
-
Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), or chromium trioxide (CrO₃).
-
Products : Formation of imines or nitro derivatives, depending on reaction conditions.
| Reagent | Conditions | Major Product | Yield (%) | Reference |
|---|---|---|---|---|
| H₂O₂ | RT, 6 h, acidic medium | Tert-butyl N-[2-(3-nitropropyl)phenyl]carbamate | 78 | |
| KMnO₄ | 60°C, aqueous H₂SO₄ | Oxidative cleavage to ketone derivatives | 65 |
Oxidation of the aromatic ring is less common due to steric hindrance from the tert-butyl group .
Substitution Reactions
The carbamate group participates in nucleophilic substitution, particularly under basic or acidic conditions:
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Reagents : Alkyl halides, acyl chlorides, or amines.
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Mechanism : Cleavage of the tert-butyloxycarbonyl (Boc) group via acidolysis (e.g., HCl in dioxane) releases free amines for further functionalization .
Example: Deprotection and Alkylation
-
Deprotection :
-
Alkylation :
Coupling Reactions
The amine group facilitates coupling with carboxylic acids or heterocycles:
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Reagents : EDCI/HOBt, DCC, or HATU.
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Applications : Synthesis of peptidomimetics or urea derivatives .
| Substrate | Coupling Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Chlorobenzoic acid | EDCI/HOBt | tert-Butyl N-[2-(3-(4-chlorobenzamido)propyl)phenyl]carbamate | 92 | |
| Isocyanate | TEA, THF | Urea-linked derivatives | 88 |
Reduction Reactions
The carbamate group remains stable under standard reduction conditions, allowing selective modification of other functionalities:
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Reagents : LiAlH₄, NaBH₄, or catalytic hydrogenation.
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Products : Reduced amine derivatives or alcohols.
| Substrate Modification | Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Nitro to amine | H₂, Pd/C | 1 atm, EtOH | tert-Butyl N-[2-(3-aminopropyl)phenyl]carbamate | 95 |
Cyclization Reactions
Intramolecular cyclization forms heterocyclic frameworks:
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Conditions : Heating in toluene with p-TsOH.
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Product : Quinazolinone derivatives via amide bond formation .
| Cyclization Type | Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Six-membered ring | p-TsOH | 3,4-Dihydroquinazolin-2(1H)-one | 80 |
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C, releasing isobutylene and CO₂ .
-
Hydrolytic Stability : Resistant to hydrolysis at neutral pH but decomposes under strongly acidic/basic conditions .
Key Mechanistic Insights
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of tert-butyl N-[2-(3-aminopropyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine precursor. The method often includes the use of coupling reagents to facilitate the formation of the carbamate bond. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block for further chemical modifications.
Synthetic Routes
- Reagents : Di-tert-butyl dicarbonate, sodium azide.
- Conditions : Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate.
Organic Synthesis
This compound serves as a reagent in organic synthesis and as a building block for more complex molecules. Its ability to undergo nucleophilic substitution reactions allows for the formation of various substituted derivatives, which are crucial in developing new compounds with desired properties.
Biological Studies
This compound is employed in biochemical research to study various pathways and mechanisms. It acts as a probe for biological assays, aiding in the exploration of enzyme activities and interactions within cellular processes.
Medicinal Chemistry
The therapeutic potential of this compound has been investigated extensively:
- Anti-inflammatory Activity : Studies have shown that related compounds exhibit significant anti-inflammatory effects. For instance, certain derivatives demonstrated inhibition percentages ranging from 39% to 54% compared to standard drugs like indomethacin in carrageenan-induced rat paw edema models .
- Neuroprotective Effects : Related compounds have shown moderate protective activity against amyloid beta-induced toxicity in astrocytes, relevant for Alzheimer's disease research. These compounds inhibit β-secretase and acetylcholinesterase activities, indicating potential therapeutic applications in neurodegenerative conditions .
Case Study 1: Anti-inflammatory Properties
A series of tert-butyl 2-(substituted benzamido) phenylcarbamates were synthesized and evaluated for their anti-inflammatory activity. The results indicated that compounds 4i and 4a exhibited promising efficacy, with inhibition values significantly higher than those of indomethacin .
Case Study 2: Neuroprotective Activity
In vitro studies demonstrated that M4, a derivative of this compound, effectively inhibited β-secretase with an IC50 value of 15.4 nM and acetylcholinesterase with a Ki value of 0.17 μM. These findings suggest that this compound could play a role in mitigating neurodegeneration associated with Alzheimer's disease .
| Biological Activity | Measurement Method | Results |
|---|---|---|
| Anti-inflammatory | Carrageenan-induced edema | Inhibition: 39% - 54% |
| β-secretase inhibition | In vitro enzyme assay | IC50: 15.4 nM |
| Acetylcholinesterase inhibition | In vitro enzyme assay | Ki: 0.17 μM |
Mechanism of Action
The mechanism of action of Tert-butyl N-[2-(3-aminopropyl)phenyl]carbamate involves its interaction with nucleophiles and electrophiles . The compound can form stable complexes with various substrates, facilitating chemical transformations . The molecular targets include amine groups and carbamate functionalities , which are crucial in many biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Tert-butyl N-[2-(3-aminopropyl)phenyl]carbamate with structurally related Boc-protected amines, emphasizing substituent variations, molecular properties, and applications. Data are inferred from synthesis protocols, patent examples, and commercial analogs ().
Key Findings:
Substituent-Driven Reactivity: The 3-aminopropyl chain in the target compound provides a primary amine for further functionalization, whereas azidoethyl () or piperazine () substituents introduce orthogonal reactivity (e.g., click chemistry or metal coordination) . Bulky groups (e.g., thiazole-cyclopropane in ) reduce solubility but enhance specificity in target binding .
Solubility and Stability: Boc protection universally improves organic-phase solubility. However, piperazine-containing analogs () exhibit higher aqueous solubility due to their hydrophilic heterocycles . Azide-containing derivatives () require inert conditions to prevent decomposition, whereas aminopropyl analogs are air-stable .
Applications in Drug Discovery: The target compound’s phenyl-aminopropyl motif is prevalent in kinase inhibitor scaffolds (e.g., ), where the aromatic ring participates in π-π stacking with enzyme active sites . Piperazine-linked analogs () are prioritized in CNS drug design due to their blood-brain barrier permeability .
Biological Activity
Tert-butyl N-[2-(3-aminopropyl)phenyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its mechanisms of action, pharmacological effects, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a tert-butyl group, an amino-propyl side chain, and a phenyl ring, contributing to its unique pharmacological properties. Its chemical structure can be represented as follows:
Where , , and denote the number of carbon, hydrogen, and nitrogen atoms respectively.
Target Interaction
The compound primarily interacts with various biological targets, including enzymes and receptors involved in inflammatory and neuroprotective pathways. It is suggested that it may inhibit endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway .
Biochemical Pathways
Research indicates that this compound may modulate several biochemical pathways:
- Inhibition of ER Stress : This may lead to reduced apoptosis in cells under stress conditions.
- Anti-inflammatory Effects : The compound potentially inhibits the NF-kB pathway, which is crucial in mediating inflammatory responses.
Anti-inflammatory Activity
A study evaluated several derivatives of carbamate compounds for their anti-inflammatory properties using the carrageenan-induced rat paw edema model. This compound exhibited significant anti-inflammatory effects, with inhibition percentages comparable to standard drugs like indomethacin. The percentage of inhibition was noted to range from 39.021% to 54.239% over 9 to 12 hours post-administration .
Neuroprotective Properties
In vitro studies have shown that this compound can protect astrocytes from toxicity induced by amyloid beta peptide (Aβ1-42). The compound demonstrated a moderate protective effect by reducing TNF-α levels and increasing cell viability in astrocytes exposed to Aβ1-42 .
Case Studies
- Study on Anti-inflammatory Activity :
-
Neuroprotection Against Aβ1-42 :
- Objective : Assess the neuroprotective effects on astrocytes stimulated with Aβ1-42.
- Method : In vitro assays measuring cell viability and cytokine production.
- Results : The compound improved astrocyte viability by approximately 20% when co-administered with Aβ1-42, suggesting potential therapeutic applications in neurodegenerative diseases .
Table 1: Summary of Biological Activities
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity | Source |
|---|---|---|---|
| Temperature | 40–50°C | Maximizes coupling efficiency | |
| pH | 7.0–7.5 | Reduces hydrolysis | |
| Reaction time | 12–18 hours | Balances completion vs. degradation |
How is this compound characterized post-synthesis?
Basic Research Question
Advanced analytical techniques validate structural integrity and purity:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the carbamate group (δ 1.3–1.5 ppm for tert-butyl protons) and aminopropyl chain (δ 2.6–3.1 ppm) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 250.34 (M+H⁺) aligns with the molecular formula C₁₄H₂₂N₂O₂ .
- Infrared (IR) Spectroscopy : Peaks at 1680–1720 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (N-H stretch) .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% with retention time consistency .
What are the stability and storage recommendations for this compound?
Basic Research Question
Stability is influenced by environmental factors:
- Storage : Room temperature (20–25°C) in airtight, light-resistant containers to prevent photodegradation .
- Incompatibilities : Avoid strong acids/bases (risk of carbamate hydrolysis) and oxidizing agents .
- Handling : Use inert atmosphere (N₂/Ar) during sensitive reactions to prevent oxidation of the aminopropyl group .
How can reaction yields be optimized when conflicting data arise from varying protocols?
Advanced Research Question
Address discrepancies through systematic analysis:
- Design of Experiments (DOE) : Use factorial designs to isolate variables (e.g., pH, solvent polarity) impacting yield .
- In-line monitoring : Real-time HPLC or thin-layer chromatography (TLC) tracks reaction progress and intermediates .
- Computational modeling : Quantum chemical calculations (e.g., DFT) predict optimal transition states and solvent effects, as demonstrated by ICReDD’s reaction path search methods .
What structural modifications influence the biological activity of this compound?
Advanced Research Question
Structure-activity relationship (SAR) studies highlight critical functional groups:
- Aminopropyl chain : Length and substitution (e.g., fluorination at C3) enhance target binding affinity .
- Phenyl substituents : Electron-withdrawing groups (e.g., -F, -OCH₃) improve metabolic stability .
- Carbamate protection : tert-butyl group shields the amine from premature hydrolysis in physiological conditions .
Q. Table 2: Key SAR Findings
| Modification | Biological Impact | Source |
|---|---|---|
| Fluorination at phenyl | Increased enzyme inhibition (IC₅₀ ↓20%) | |
| Ethynyl substitution | Enhanced cellular permeability |
How should researchers resolve contradictions in reaction outcomes reported across studies?
Advanced Research Question
Methodological rigor is critical:
- Reproducibility checks : Replicate studies using identical reagents (e.g., same solvent lot, catalyst grade) .
- Data triangulation : Cross-reference NMR/MS data with PubChem entries (e.g., InChIKey KLCRVQJTBHIUJK-UHFFFAOYSA-N) to verify structural consistency .
- Meta-analysis : Aggregate kinetic data from heterogeneous studies to identify outlier conditions (e.g., anomalous pH/temperature ranges) .
What computational tools are recommended for predicting reaction pathways?
Advanced Research Question
Integrate computational and experimental workflows:
- Reaction path search software : IRC (Intrinsic Reaction Coordinate) simulations map energy barriers .
- Machine learning : Train models on PubChem reaction datasets to predict side products .
- Docking studies : Molecular dynamics (e.g., AutoDock Vina) assess target binding modes of tert-butyl-protected derivatives .
What safety protocols are essential for handling this compound?
Basic Research Question
Adhere to laboratory safety standards:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
